3-Methyl-1-tritylpyrazole-4-carbaldehyde
Description
3-Methyl-1-tritylpyrazole-4-carbaldehyde is a pyrazole derivative characterized by a trityl (triphenylmethyl, CPh₃) group at the 1-position, a methyl group at the 3-position, and an aldehyde functional group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, including antimicrobial, anti-inflammatory, and analgesic activities . The trityl group introduces significant steric bulk and hydrophobicity, which may influence reactivity, solubility, and biological interactions compared to smaller substituents like phenyl or methyl groups.
Properties
IUPAC Name |
3-methyl-1-tritylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-19-20(18-27)17-26(25-19)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMOOPVBDARCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
Key structural variations among pyrazole-4-carbaldehyde derivatives include substituents at the 1-, 3-, and 5-positions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives
Physical and Chemical Properties
- Molecular Weight: The trityl derivative has the highest molecular weight (352.43 g/mol), followed by 5-substituted derivatives (e.g., 312.75 g/mol for the 4-chlorophenoxy analog) .
- Solubility : The trityl group’s hydrophobicity likely reduces solubility in polar solvents compared to phenyl or methyl analogs. However, quantitative data are absent in the evidence.
- Thermal Stability : Crystallographic studies (e.g., ) suggest that bulky substituents enhance thermal stability .
Q & A
Q. Advanced
- Single-crystal X-ray diffraction (SCXRD) with SHELXTL or WinGX for structure solution and refinement. Anisotropic displacement parameters should be modeled to account for thermal motion .
- Validate hydrogen bonding and packing motifs using Mercury software.
- Compare with similar pyrazole aldehydes (e.g., 3-Methyl-5-(4-methylphenoxy)-1-phenyl derivatives) to identify structural trends .
How does the compound interact with biological targets, and how can SAR studies be designed?
Q. Advanced
- Conduct molecular docking (AutoDock Vina) to predict binding affinity with enzymes like COX-2 or kinases.
- Synthesize analogs with substituent variations (e.g., replacing trityl with aryl groups) and test via enzyme-linked immunosorbent assays (ELISA) .
- Use QSAR models to correlate electronic parameters (Hammett constants) with activity .
What analytical techniques are critical for purity assessment?
Q. Basic
- HPLC with a C18 column (UV detection at 254 nm) to quantify impurities.
- Elemental analysis (CHNS) to verify stoichiometry.
- Differential scanning calorimetry (DSC) to detect polymorphic forms .
How can computational tools aid in predicting the compound’s reactivity?
Q. Advanced
- Gaussian 16 for calculating Fukui indices to identify nucleophilic/electrophilic sites.
- Molsoft or ChemAxon to simulate reaction pathways (e.g., aldol condensation).
- Compare with experimental data from analogous compounds (e.g., 5-Chloro-3-ethyl-1-phenyl derivatives) .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Solvent selection : Replace methanol with safer solvents (e.g., acetonitrile) under Green Chemistry principles.
- Optimize catalyst recovery via immobilized reagents (e.g., silica-supported K₂CO₃).
- Address trityl group hydrolysis by controlling pH (<7) and temperature .
How does the compound’s stability vary under different storage conditions?
Q. Basic
- Store at -20°C under inert gas (argon) to prevent aldehyde oxidation.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks.
- Avoid exposure to light, which may induce photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
